molecular formula C5H9ClFNO2 B13055488 (S)-3-Fluoropyrrolidine-3-carboxylic acid hcl

(S)-3-Fluoropyrrolidine-3-carboxylic acid hcl

Cat. No.: B13055488
M. Wt: 169.58 g/mol
InChI Key: CBGMUBKXUNQNAI-JEDNCBNOSA-N
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Description

(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification steps such as crystallization or chromatography to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyrrolidine: Lacks the carboxylic acid group.

    Pyrrolidine-3-carboxylic acid: Lacks the fluorine atom.

    Fluoroproline: A fluorinated derivative of proline.

Uniqueness

(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both the fluorine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H9ClFNO2

Molecular Weight

169.58 g/mol

IUPAC Name

(3S)-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

CBGMUBKXUNQNAI-JEDNCBNOSA-N

Isomeric SMILES

C1CNC[C@@]1(C(=O)O)F.Cl

Canonical SMILES

C1CNCC1(C(=O)O)F.Cl

Origin of Product

United States

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